molecular formula C6H13NO2 B2468287 (3R,4R)-4-Methoxy-N-methyloxolan-3-amine CAS No. 2375247-55-3

(3R,4R)-4-Methoxy-N-methyloxolan-3-amine

Cat. No.: B2468287
CAS No.: 2375247-55-3
M. Wt: 131.175
InChI Key: FKOXETIJIXJZTE-RITPCOANSA-N
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Description

(3R,4R)-4-Methoxy-N-methyloxolan-3-amine is a chiral compound with significant potential in various scientific fields. This compound features a methoxy group and an amine group attached to an oxolane ring, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Methoxy-N-methyloxolan-3-amine can be achieved through several methods. One common approach involves the asymmetric 1,3-dipolar cycloaddition reaction. This method uses a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The reaction proceeds without the need for chromatography, and the diastereomers are separated by crystallization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis methods that ensure high yield and purity. The process may include the use of sodium hydroxide as an alkali and methyl alcohol as a solvent . This method is suitable for both small-scale laboratory preparation and large-scale industrial production.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Methoxy-N-methyloxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include lithium aluminum hydride (for reduction), sodium hydroxide (for substitution), and various oxidizing agents. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products

The major products formed from these reactions include various substituted oxolane derivatives, which can be further utilized in the synthesis of bioactive molecules.

Scientific Research Applications

(3R,4R)-4-Methoxy-N-methyloxolan-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-Methoxy-N-methyloxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-4-Methoxy-N-methyloxolan-3-amine is unique due to its specific chiral configuration and functional groups, which provide distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

(3R,4R)-4-methoxy-N-methyloxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-5-3-9-4-6(5)8-2/h5-7H,3-4H2,1-2H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOXETIJIXJZTE-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1COCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1COC[C@@H]1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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